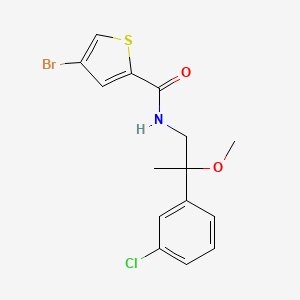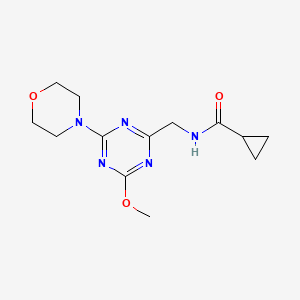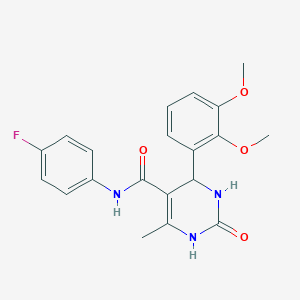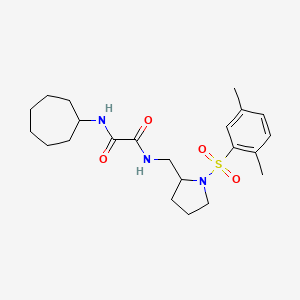
4-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-carboxamide, also known as BCTC, is a chemical compound that belongs to the class of thiophene carboxamides. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception and inflammation. BCTC has been widely used in scientific research to study the physiological and biochemical effects of TRPV1 antagonism.
Applications De Recherche Scientifique
Chemical Synthesis and Material Science
4-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-carboxamide is a compound that has likely applications in chemical synthesis and material science. Similar compounds have been synthesized for various purposes, such as photostabilizers for materials like poly(vinyl chloride) (PVC). For instance, new thiophene derivatives have been synthesized and shown to significantly reduce the photodegradation of PVC films, indicating a potential for this compound to serve in material protection and enhancement applications (Balakit et al., 2015).
Photophysical Properties and Polymer Applications
Compounds with thiophene cores are also crucial in exploring photophysical properties for applications in polymer science. For example, postfunctionalization of poly(3-hexylthiophene) has been used to study electronic and steric effects on optical properties, suggesting that derivatives of thiophenes, possibly including this compound, could be valuable in tuning the optical and electronic properties of polymers for advanced applications in optoelectronics and material science (Li et al., 2002).
Antimicrobial and Antipathogenic Activities
Thiophene derivatives have shown significant promise in antimicrobial and antipathogenic activities. Research into thiourea derivatives highlighted their potential in developing novel antimicrobial agents with antibiofilm properties. This research suggests that compounds like this compound might possess valuable biological activities worthy of exploration for healthcare applications (Limban et al., 2011).
Drug Discovery and Design
While the explicit use of this compound in drug discovery is not directly mentioned, the synthesis and functionalization of thiophene derivatives play a crucial role in medicinal chemistry. The design and synthesis of new thiophene-based compounds, such as those exhibiting anticancer activities, underscore the importance of thiophene derivatives in developing new therapeutic agents. These efforts showcase the potential for this compound to contribute to drug development pipelines (Atta & Abdel‐Latif, 2021).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
Similar compounds have been used in the hydromethylation sequence applied to methoxy protected compounds .
Result of Action
Similar compounds have been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209b .
Action Environment
It’s known that similar compounds can undergo various chemical reactions under specific conditions .
Propriétés
IUPAC Name |
4-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2S/c1-15(20-2,10-4-3-5-12(17)6-10)9-18-14(19)13-7-11(16)8-21-13/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDNCEJSOZXVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CS1)Br)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2772307.png)

![2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772309.png)
![N-Cyclopropyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2772310.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2772312.png)



![2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2772323.png)
![1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride](/img/structure/B2772324.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

